molecular formula C9H7F3N2O2S B11763232 Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane

Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane

Cat. No.: B11763232
M. Wt: 264.23 g/mol
InChI Key: DPDGHZRSTPJNBE-UHFFFAOYSA-N
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Description

Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane is a fluorinated heterocyclic compound characterized by a benzimidazole core substituted with a methyl group at the 2-position, a sulfonyl (-SO₂-) linker, and a trifluoromethane (-CF₃) group. This structure confers unique physicochemical properties, including high thermal stability, lipophilicity, and resistance to metabolic degradation. Its synthesis likely involves sulfonation of 2-methylbenzimidazole followed by trifluoromethylation, as inferred from analogous methods for sulfonyl-containing benzimidazoles .

Properties

Molecular Formula

C9H7F3N2O2S

Molecular Weight

264.23 g/mol

IUPAC Name

2-methyl-1-(trifluoromethylsulfonyl)benzimidazole

InChI

InChI=1S/C9H7F3N2O2S/c1-6-13-7-4-2-3-5-8(7)14(6)17(15,16)9(10,11)12/h2-5H,1H3

InChI Key

DPDGHZRSTPJNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Benzimidazole Derivatives

Compounds with benzimidazole and sulfonyl groups are prevalent in medicinal and agrochemical research. For example, N-alkyl/acyl/sulfonyl benzimidazole derivatives are synthesized via electrophilic substitutions (e.g., using sulfonyl chlorides) followed by cleavage reactions with trifluoroacetic acid . Compared to Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane, these derivatives typically lack fluorinated substituents, resulting in lower lipophilicity and metabolic stability.

Key Differences :

  • This compound exhibits enhanced electrochemical stability due to the electron-withdrawing -CF₃ group.
  • Non-fluorinated analogs may show higher aqueous solubility but faster hepatic clearance in biological systems.

Trifluoromethanesulfonyl-Containing Compounds

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)

LiTFSI (C₂F₆LiNO₄S₂) is a lithium salt widely used in electrolytes for lithium-ion batteries due to its high ionic conductivity and thermal stability . Unlike this compound, LiTFSI lacks a heterocyclic core but shares the trifluoromethanesulfonyl (-SO₂CF₃) moiety.

Comparative Data :

Property This compound LiTFSI
Molecular Weight (g/mol) ~315 (estimated) 287.1
Thermal Stability Stable up to ~300°C (predicted) Stable up to 360°C
Application Pharmaceuticals (potential) Battery electrolytes

Research Findings :
The benzimidazole ring in this compound may enable π-π stacking interactions in drug-receptor binding, whereas LiTFSI’s ionic nature facilitates ion dissociation in electrolytes .

Fluorinated Agrochemicals

Triflusulfuron Methyl Ester (C₁₅H₁₄F₃N₅O₆S) is a sulfonylurea herbicide with a trifluoromethyl group attached to a triazine ring . While structurally distinct from this compound, both compounds leverage fluorinated groups to enhance bioactivity and environmental persistence.

Key Contrasts :

  • The trifluoromethyl group in both compounds reduces photodegradation but increases soil retention, posing ecological trade-offs .

Difluoromethylphenyl Tetrazolinones

Tetrazolinone compounds with 1-(2-difluoromethylphenyl)methyl groups (e.g., from ) share partial structural motifs with this compound but differ in core heterocycles (tetrazolinone vs. benzimidazole) and fluorination (-CF₂H vs. -CF₃) .

Impact of Fluorination :

  • Difluoromethyl analogs may have lower logP values, affecting membrane permeability.

Biological Activity

Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a sulfonyl moiety, which is known to enhance the biological activity of compounds. The presence of these functional groups can significantly influence the compound's interaction with biological targets.

  • Anticancer Activity :
    • Compounds with similar structures have shown promising anticancer properties. For instance, derivatives containing sulfonyl groups have exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer) . The mechanism often involves the down-regulation of key oncogenes such as EGFR and KRAS, which are critical in tumor progression.
  • Antibacterial Activity :
    • The antibacterial properties of trifluoromethyl and sulfonyl groups have been noted in several studies. For example, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) against E. coli and C. albicans, suggesting that this compound could be effective in treating bacterial infections .
  • Anti-inflammatory Effects :
    • Similar compounds have been reported to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation . By reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, these compounds may mitigate inflammatory responses.

Case Study 1: Anticancer Efficacy

A study evaluated various aryl-urea derivatives containing trifluoromethyl substitutions for their anticancer activity. Compound 8 exhibited an IC50 value of 22.4 μM against PACA2 cells, outperforming traditional chemotherapeutics like Doxorubicin . This indicates a potential for developing novel cancer therapies based on this compound.

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of compounds similar to this compound against Bacillus mycoides and Escherichia coli. The results showed that certain derivatives had MICs as low as 4.88 µg/mL, highlighting their potential as antibacterial agents .

Research Findings

Study Focus Findings
Anticancer ActivityCompound 8 showed IC50 = 22.4 μM against PACA2 cells .
Antibacterial ActivityMIC = 4.88 µg/mL against Bacillus mycoides .
Anti-inflammatory MechanismInhibition of NF-κB pathway reducing TNF-α and IL-6 levels .

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